gamma-Cyhalothrin

概要

説明

Gamma-cyhalothrin is a broad-spectrum pyrethroid insecticide known for its high efficacy against a wide range of insect pests. It is a synthetic compound that mimics the structure and properties of naturally occurring pyrethrins found in chrysanthemum flowers. This compound is particularly valued for its rapid action and long-lasting effects, making it a popular choice in agricultural and residential pest control .

準備方法

Synthetic Routes and Reaction Conditions

Gamma-cyhalothrin is synthesized through a multi-step process involving the esterification of 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid with 3-phenoxy benzaldehyde in the presence of a cyanide source. This reaction produces a diastereoisomeric mixture, which is then epimerized to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves a one-pot process where the chlorination and esterification steps are combined. This method enhances efficiency and reduces costs by minimizing the need for intermediate purification steps .

化学反応の分析

Types of Reactions

Gamma-cyhalothrin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Hydrolysis: In aqueous environments, this compound can hydrolyze, leading to the formation of less active compounds.

Photodegradation: Exposure to sunlight can cause this compound to break down into various products

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: This reaction typically occurs under acidic or basic conditions.

Photodegradation: This process is facilitated by UV light

Major Products Formed

The major products formed from these reactions include various carboxylic acids and alcohols, which are generally less toxic and less active than the parent compound .

科学的研究の応用

Agricultural Applications

Pest Control in Crops

Gamma-Cyhalothrin is primarily employed to control various agricultural pests, including those affecting crops such as soybeans and rice. It acts by disrupting the normal functioning of insect nervous systems, leading to paralysis and death of target pests. Its application methods include:

- Aerial Spraying : Effective for large-scale agricultural fields.

- Soil Treatments : Such as T-banding and in-furrow applications.

- Foliar Applications : Directly sprayed on plant surfaces.

The Environmental Protection Agency (EPA) has documented that this compound is registered for use on numerous agricultural sites, including food handling establishments and ornamental gardens .

Case Study: Lesser Mealworm Management

A significant study conducted in Australia examined the use of this compound for managing the lesser mealworm, Alphitobius diaperinus. The research indicated that this compound was approximately twice as toxic as cyfluthrin against susceptible beetle populations. However, concerns regarding cross-resistance due to prior cyfluthrin exposure necessitate cautious application strategies .

Environmental Impact

Ecotoxicology Studies

Research has highlighted the potential risks of this compound to non-target organisms, particularly wild mammals. An updated risk assessment by the European Food Safety Authority concluded that the long-term risk to wild mammals from this compound usage was not fully addressed, suggesting a need for stricter regulations and monitoring .

Biodegradation Research

Studies have also focused on the biodegradation of this compound in various environments. For instance, one study demonstrated that specific fungal strains could effectively degrade this compound, indicating potential bioremediation applications .

Toxicological Assessments

Health Risks

Toxicological assessments have been conducted to evaluate the safety of this compound exposure in humans and animals. The EPA's toxicology database indicates that this compound exhibits developmental and neurotoxic effects at certain exposure levels but is generally considered safe when applied according to guidelines .

Comparative Toxicity

this compound's toxicity profile is compared with its analogs, such as lambda-cyhalothrin. Findings suggest that this compound may be more toxic than lambda-cyhalothrin under specific conditions, necessitating careful consideration during risk assessments .

Formulations and Delivery Methods

This compound is available in various formulations tailored for specific applications:

| Formulation Type | Description |

|---|---|

| Microencapsulated | Provides controlled release for prolonged efficacy |

| Emulsifiable concentrate | Easily mixed with water for application |

| Granular | Suitable for soil application |

| Ready-to-use sprays | Convenient for residential pest control |

These formulations enhance the usability of this compound across different settings, from agricultural fields to residential areas.

作用機序

Gamma-cyhalothrin exerts its effects by disrupting the normal functioning of the nervous system in insects. It acts as a fast-acting axonic excitotoxin, preventing the closure of voltage-gated sodium channels in axonal membranes. This leads to continuous nerve impulses, resulting in paralysis and death of the insect .

類似化合物との比較

Gamma-cyhalothrin is often compared with other pyrethroid insecticides, such as lambda-cyhalothrin. Both compounds share similar chemical structures and modes of action but differ in their efficacy and toxicity:

Lambda-cyhalothrin: A racemic mixture of two isomers, it is effective against a broad range of pests but is less potent than this compound.

This compound: A single, resolved enantiomer, it is more potent and effective at lower doses compared to lambda-cyhalothrin

Similar Compounds

- Lambda-cyhalothrin

- Cypermethrin

- Permethrin

- Deltamethrin

These compounds are all synthetic pyrethroids with similar structures and insecticidal properties .

生物活性

Gamma-cyhalothrin is a synthetic pyrethroid insecticide widely used in agriculture and pest control. As an enantiomer of lambda-cyhalothrin, it exhibits significant biological activity against a variety of pests while also raising concerns regarding its ecotoxicity and potential health impacts on non-target organisms, including humans.

This compound primarily exerts its effects by disrupting the normal functioning of sodium channels in nerve cells. This disruption leads to prolonged depolarization, resulting in hyperexcitation and eventual paralysis of the target pests. Additionally, this compound affects gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in the nervous system .

Toxicological Profile

The toxicological effects of this compound have been extensively studied. The compound has been shown to cause neurotoxic effects in various species, including aquatic organisms and terrestrial insects. Key findings include:

- Aquatic Toxicity : this compound has demonstrated acute toxicity to aquatic invertebrates, with a 96-hour effective concentration (EC50) of 3.8 ng/L for Chaoborus obscuripes, indicating high sensitivity among freshwater species . The median hazardous concentration (HC5) for a range of species was calculated to be 2.12 ng/L, suggesting significant risks to aquatic ecosystems at low exposure levels.

- Mammalian Toxicity : In mammals, exposure can lead to symptoms ranging from respiratory distress to neurological impairment. A case study reported acute poisoning via dermal absorption and inhalation, resulting in pneumonia and other serious health issues . The compound's effects on human health include potential endocrine disruption and reproductive toxicity .

Ecotoxicological Studies

Research has highlighted the impact of this compound on non-target species, particularly pollinators like bees. Studies have shown that exposure to this insecticide can lead to significant mortality rates among worker bees, with one study reporting a 51% mortality rate after exposure . This raises concerns about its use in agricultural settings where pollinator health is critical.

Table: Summary of Toxicity Data for this compound

| Organism Type | Endpoint | Value | Reference |

|---|---|---|---|

| Aquatic Invertebrates | 96 h EC50 | 3.8 ng/L | |

| Aquatic Ecosystem | NOEC (community) | 5 ng/L | |

| Bees | Worker Bee Mortality | 51% | |

| Mammals | Acute Poisoning Symptoms | Varied |

Case Studies

Several case studies have documented the adverse effects of this compound exposure:

- Occupational Exposure : A case involving a worker who suffered from respiratory symptoms after accidental exposure highlighted the neurotoxic potential of this compound when inhaled or absorbed through the skin .

- Aquatic Ecosystems : Field studies assessing the impact of agricultural runoff containing this compound revealed significant declines in sensitive aquatic species populations, which underscores the need for careful management practices to mitigate environmental contamination .

特性

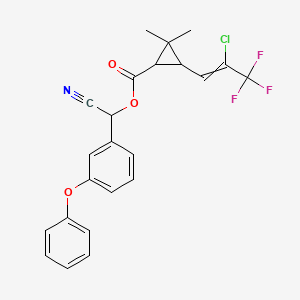

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023997 | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

68085-85-8, 91465-08-6 | |

| Record name | Cyhalothrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68085-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyhalothrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。